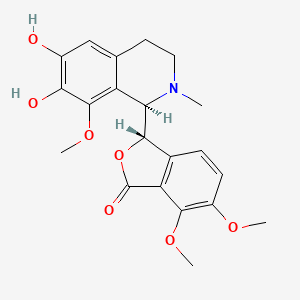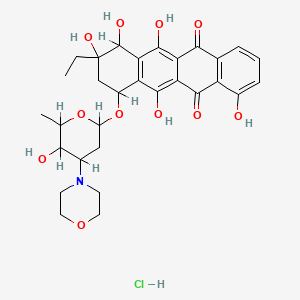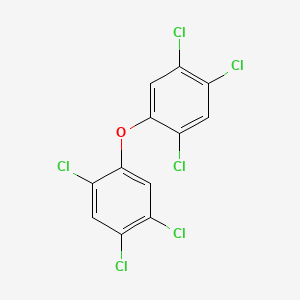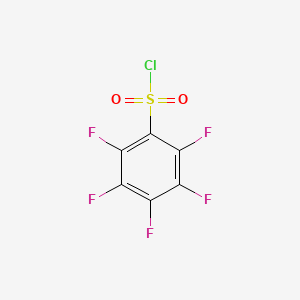
Pentafluorobenzenesulfonyl chloride
説明
Pentafluorobenzenesulfonyl chloride, also known as 2,3,4,5,6-Pentafluorophenylsulfonyl chloride or Perfluorobenzenesulfonyl chloride , is a chemical compound with the linear formula C6F5SO2Cl . It belongs to the class of fluorinated building blocks and has a molecular weight of 266.57 g/mol . This compound is widely used in synthetic chemistry due to its unique reactivity.
Synthesis Analysis
Pentafluorobenzenesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of benzene or thiophene derivatives with this compound in the presence of a ruthenium (II) catalyst . This reaction leads to the formation of corresponding perfluorophenylated compounds .
Chemical Reactions Analysis
- Derivatization : It serves as a derivatizing reagent for compounds like amphetamine in gas chromatography with electron-capture detection .
- Electrophore Labeling : It has been used for electrophore labeling of small tyrosyl peptides, facilitating their analysis by gas chromatography with electron-capture detection .
Physical And Chemical Properties Analysis
- Melting Point : Notable for its high melting point, Pentafluorobenzenesulfonyl chloride typically melts around 210-211°C .
- Boiling Point : It has a boiling point of approximately 266°C .
- Density : The compound’s density is 1.796 g/mL at 25°C .
- Refractive Index : The refractive index at 20°C is 1.479 .
科学的研究の応用
Fluorinated Building Blocks
Pentafluorobenzenesulfonyl chloride is used as a fluorinated building block in the synthesis of various organic compounds . It’s a key ingredient in the production of many fluorinated compounds due to its high reactivity and selectivity .
Derivatizing Reagent
It is used as a derivatizing reagent for the simultaneous determination of fluoxetine and p-trifluoromethylphenol . These are an O-dealkylated metabolite of fluoxetine in human liver microsomes .
Electrophore Labeling
Pentafluorobenzenesulfonyl chloride is used for electrophore labeling of small tyrosyl peptides . This allows for their analysis by gas chromatography with electron-capture detection .
Amphetamine Derivatization
It is employed as a derivatizing reagent for amphetamine . This is used in the determination of amphetamine in human plasma samples using gas chromatography with electron-capture detection .
Perfluorophenylated Compounds Synthesis
Pentafluorobenzenesulfonyl chloride reacts with benzene and thiophene derivatives in the presence of a ruthenium (II) catalyst to form corresponding perfluorophenylated compounds .
Analytical Chemistry
In analytical chemistry, it is used as a reagent for the detection and quantification of various substances. Its high reactivity and selectivity make it a valuable tool in this field .
作用機序
Target of Action
Pentafluorobenzenesulfonyl chloride is a type of sulfonyl chloride, which is primarily used in acylation reactions . Its primary targets are organic compounds, particularly those containing nucleophilic functional groups such as amines and alcohols .
Mode of Action
The compound interacts with its targets through a process known as acylation. In this reaction, the sulfonyl chloride group in Pentafluorobenzenesulfonyl chloride reacts with the nucleophilic functional group in the target molecule, leading to the formation of a new bond and the release of a chloride ion .
Biochemical Pathways
The exact biochemical pathways affected by Pentafluorobenzenesulfonyl chloride depend on the specific targets it interacts with. It’s commonly used in the synthesis of sulfonamide compounds . Sulfonamides are a class of compounds that have various applications, including the development of pharmaceuticals .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and should be stored in a dry environment .
Result of Action
The primary result of Pentafluorobenzenesulfonyl chloride’s action is the formation of new organic compounds through acylation. These new compounds can have a wide range of properties and uses, depending on the nature of the target molecule .
Action Environment
The action of Pentafluorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, which can reduce the compound’s efficacy . Therefore, reactions involving Pentafluorobenzenesulfonyl chloride should be carried out in a dry environment .
特性
IUPAC Name |
2,3,4,5,6-pentafluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCTEGNHXRPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232213 | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorobenzenesulfonyl chloride | |
CAS RN |
832-53-1 | |
| Record name | 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 832-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P6FR9SY79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Pentafluorobenzenesulfonyl chloride useful as a derivatizing reagent in analytical chemistry?
A1: Pentafluorobenzenesulfonyl chloride exhibits high reactivity towards amines and alcohols, forming stable derivatives amenable to gas chromatography with electron-capture detection. This property allows for the sensitive detection of trace amounts of compounds like tyrosyl peptides, β-phenylethylamine, amphetamine, and tranylcypromine in biological samples [, , , ].
Q2: Can you elaborate on the reaction of Pentafluorobenzenesulfonyl chloride with alkenes in the presence of metal catalysts?
A2: Research has shown that Pentafluorobenzenesulfonyl chloride reacts with styrenes in the presence of a ruthenium(II) phosphine complex to yield (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene after treatment with triethylamine [, ]. Alternatively, using a palladium catalyst in the presence of a base produces a mixture of (E)-1-aryl-2-(pentafluorophenyl)ethene and (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene [, ].
Q3: How does the presence of a sulfonylonio substituent affect the reactivity of Pentafluorobenzenesulfonyl chloride in SNAr reactions?
A3: Introducing a sulfonylonio group, achieved by reacting Pentafluorobenzenesulfonyl chloride with reagents like 4-dimethylaminopyridine (DMAP) and trimethylsilyl triflate (TMSOTf), significantly enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions [, ]. This effect is attributed to the strong electron-withdrawing nature of the sulfonylonio group, making the aromatic ring more susceptible to nucleophilic attack.
Q4: Are there examples of SNAr reactions with Pentafluorobenzenesulfonyl chloride modified with a sulfonylonio group?
A4: Yes, reacting Pentafluorobenzenesulfonyl chloride with excess DMAP/TMSOTf leads to complete substitution of all fluorine atoms, producing hexakis[(4-dimethylamino)-1-pyridinio]benzene hexakis(trifluoromethansulfonate) at room temperature [, ]. This demonstrates the dramatic increase in reactivity facilitated by the sulfonylonio substituent.
Q5: Pentafluorobenzenesulfonyl chloride is used in the synthesis of 4(3H)-quinazolinones. What is the reaction mechanism?
A5: The reaction involves a 2-fluoro substituted benzoyl chloride and a 2-amino-N-heterocycle []. The mechanism likely starts with the ring nitrogen of the heterocycle attacking the benzoyl chloride. This is followed by an intramolecular nucleophilic aromatic substitution, where the fluorine atom ortho to the carbonyl group is replaced []. This method offers a simple, one-step route to diverse 4(3H)-quinazolinones.
Q6: What happens when a 4(3H)-quinazolinone synthesized from Pentafluorobenzenesulfonyl chloride is treated with nucleophiles?
A6: Treating a 4(3H)-quinazolinone, like the one derived from 2-fluorobenzoyl chloride and 2-aminopyrimidine, with nucleophiles such as methanol or butylamine leads to ring-opening by cleaving the amide bond []. This highlights the influence of the fluorine substituents on the reactivity of the resulting heterocycle.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




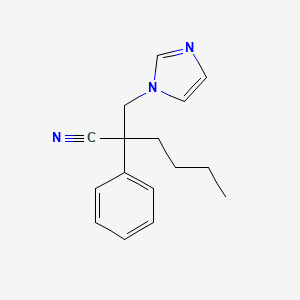
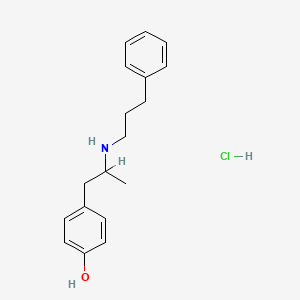
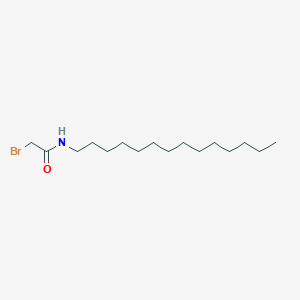

![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)

